Cas no 1241678-32-9 ((2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID)

(2S)-2-アミノ-2-(3,5-ジフルオロフェニル)酢酸は、キラルな非天然アミノ酸誘導体であり、特に医薬品中間体や生物活性化合物の合成において重要な役割を果たします。3,5-ジフルオロフェニル基とα-アミノ酸構造を併せ持つため、分子設計において立体選択性と電子効果を同時に制御可能です。この化合物は、酵素阻害剤やペプチドミメティックの開発において高い有用性を示し、フッ素原子の導入により代謝安定性や膜透過性の向上が期待されます。光学純度が高く、不斉合成の構築ブロックとしても優れた特性を有しています。

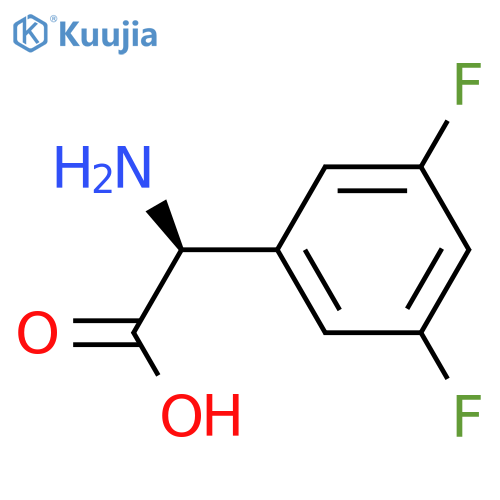

1241678-32-9 structure

商品名:(2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID

(2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID 化学的及び物理的性質

名前と識別子

-

- (S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID HCL

- Benzeneacetic acid, α-amino-3,5-difluoro-, (αS)-

- (S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETICACID

- AKOS006272775

- (S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID

- 1241678-32-9

- (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID

-

- インチ: 1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

- InChIKey: VQMIPXXHDSGKJJ-ZETCQYMHSA-N

- ほほえんだ: C(O)(=O)[C@@H](N)C1=CC(F)=CC(F)=C1

計算された属性

- せいみつぶんしりょう: 187.04448479g/mol

- どういたいしつりょう: 187.04448479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.442±0.06 g/cm3(Predicted)

- ふってん: 276.2±40.0 °C(Predicted)

- 酸性度係数(pKa): 1.54±0.10(Predicted)

(2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763223-1g |

(s)-2-Amino-2-(3,5-difluorophenyl)acetic acid |

1241678-32-9 | 98% | 1g |

¥7887.00 | 2024-08-09 |

(2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID 関連文献

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

4. Book reviews

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

1241678-32-9 ((2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ACETIC ACID) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量